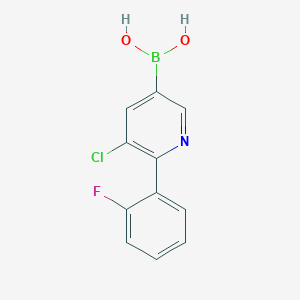
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H8BClFNO2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Amine or thiol, base (e.g., triethylamine), solvent (e.g., ethanol), reflux conditions.
Major Products
Oxidation: (5-Hydroxy-6-(2-fluorophenyl)pyridin-3-yl)boronic acid
Reduction: (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe . The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
- (5-Chloro-2-fluoropyridin-3-yl)boronic acid
- (6-(2-Fluorophenyl)pyridin-3-yl)boronic acid
- (5-Chloro-6-phenylpyridin-3-yl)boronic acid
Uniqueness
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications and enhancing its reactivity compared to similar compounds .
属性
分子式 |
C11H8BClFNO2 |
|---|---|
分子量 |
251.45 g/mol |
IUPAC 名称 |
[5-chloro-6-(2-fluorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BClFNO2/c13-9-5-7(12(16)17)6-15-11(9)8-3-1-2-4-10(8)14/h1-6,16-17H |
InChI 键 |
JMGJRGWWGUAQIG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2F)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea](/img/structure/B14085542.png)
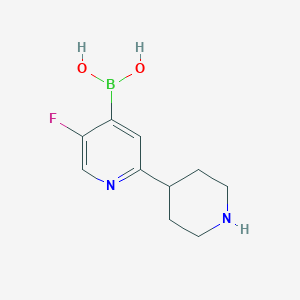
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085549.png)
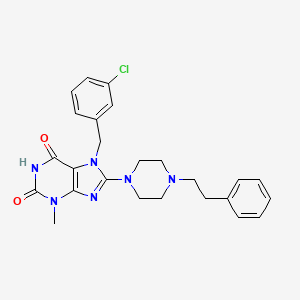
![4-fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B14085565.png)
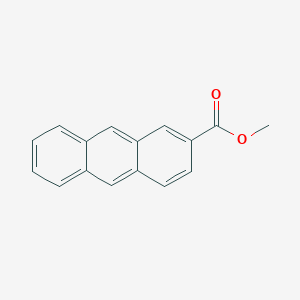
![3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B14085575.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085576.png)
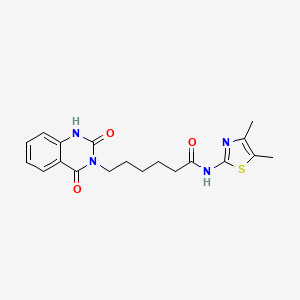
![1-(3-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085588.png)
![5-(4-chlorophenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14085600.png)
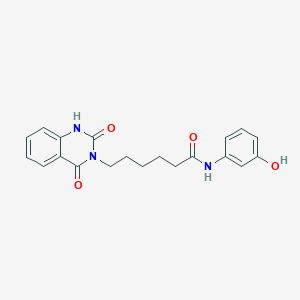
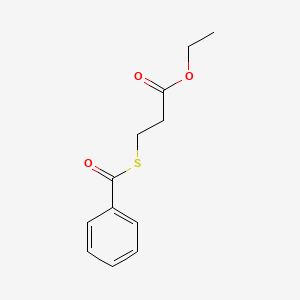
![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
